molecular formula C17H25ClN2O2S B2381932 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953209-16-0

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2381932
CAS No.: 953209-16-0
M. Wt: 356.91
InChI Key: ASKJOMORKFAJSK-UHFFFAOYSA-N
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Description

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a cyclopentylpiperidinyl moiety, and a benzenesulfonamide structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with N-((1-cyclopentylpiperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cancer cells. This can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclopentylpiperidinyl moiety, in particular, contributes to its potential as a selective enzyme inhibitor and its overall pharmacological profile .

Properties

IUPAC Name

2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKJOMORKFAJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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